molecular formula C19H22N2O4 B5086230 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide

Katalognummer B5086230
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: MOZVODXCICZMJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide (also known as URB597) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.

Wirkmechanismus

URB597 works by selectively inhibiting FAAH, an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a naturally occurring cannabinoid that binds to the CB1 receptor in the brain, producing analgesic, anxiolytic, and antidepressant effects. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which enhances the activity of the endocannabinoid system.
Biochemical and Physiological Effects
URB597 has been shown to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, URB597 has been shown to produce anti-inflammatory effects, reduce seizures, and improve cognitive function. URB597 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

URB597 has several advantages as a research tool. It is a selective inhibitor of FAAH, meaning that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes. However, URB597 has several limitations as well. It has a short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on URB597. One area of interest is the potential use of URB597 as a treatment for chronic pain. Clinical trials have shown that URB597 is safe and well-tolerated in humans, and further studies are needed to determine its efficacy in treating pain. Another area of interest is the potential use of URB597 as a treatment for anxiety and depression. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy in humans. Finally, further studies are needed to determine the long-term effects of URB597 on the endocannabinoid system and other physiological processes.

Synthesemethoden

URB597 was first synthesized by scientists at the University of Urbino in Italy in 2003. The synthesis method involves the reaction of 3,4-dimethoxybenzylamine with 2-methylphenylacetyl chloride, followed by reduction with lithium aluminum hydride. The resulting product is then treated with ethyl chloroformate and N,N-diisopropylethylamine to yield URB597.

Wissenschaftliche Forschungsanwendungen

URB597 has been extensively studied for its potential therapeutic applications. In preclinical studies, URB597 has been shown to produce analgesic effects in animal models of pain, including inflammatory and neuropathic pain. URB597 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-6-4-5-7-15(13)21-19(23)18(22)20-11-10-14-8-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVODXCICZMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.